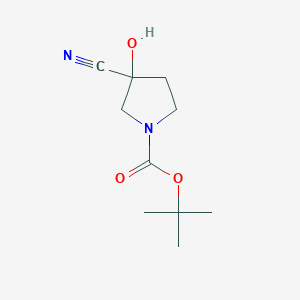

Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJQQWIFMXEJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670496 | |

| Record name | tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194376-31-2 | |

| Record name | tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with trimethylsilyl cyanide in the presence of potassium cyanide and 18-crown-6 as a catalyst . The reaction is carried out in dichloromethane at 0°C, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the cyano group.

Major Products Formed

Oxidation: Formation of tert-butyl 3-cyano-3-oxopyrrolidine-1-carboxylate.

Reduction: Formation of tert-butyl 3-amino-3-hydroxypyrrolidine-1-carboxylate.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a building block for developing drugs targeting various diseases, including cancer and neurological disorders. The compound's ability to modulate enzyme activity makes it a candidate for designing enzyme inhibitors.

Biological Research

Research has indicated that this compound can influence biological systems, making it valuable for studies in pharmacology and toxicology. Its derivatives are often explored for their potential as receptor modulators, which can lead to advancements in therapeutic strategies for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Agrochemicals

The compound is also investigated for its role in the development of agrochemicals. Its structural characteristics facilitate the design of new pesticides or herbicides that can target specific biological pathways in pests while minimizing environmental impact.

Specialty Chemicals Production

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for creating additives and intermediates that enhance product performance across various applications.

Catalysts and Polymers

This compound is being researched for its potential as a catalyst in organic reactions, which could streamline chemical processes and improve yields. Additionally, its incorporation into polymer formulations is being studied to enhance material properties such as strength and thermal stability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated efficacy as a precursor for synthesizing anti-cancer agents with improved bioavailability. |

| Study B | Enzyme Inhibition | Showed potential as an inhibitor of specific enzymes involved in metabolic pathways related to obesity. |

| Study C | Agrochemical Research | Developed a novel herbicide based on the compound that exhibited selective toxicity towards weed species without harming crops. |

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and hydroxyl groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in nucleophilic attacks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate

- CAS : 885102-33-0 | Similarity : 0.93

- Key Difference : Hydroxyl group at the 4-position instead of 3.

- Reactivity differences may arise in regioselective reactions targeting hydroxyl or cyano groups.

(3R,4S)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

- CAS : 109431-87-0 | Similarity : 0.85

- Key Difference: Methyl (-CH₃) replaces cyano (-CN).

- Impact : Reduced electron-withdrawing effects and dipole interactions. Methyl groups enhance lipophilicity, favoring membrane permeability in drug design.

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- CAS : 1052713-78-6 | Molecular Weight : 269.26 g/mol

- Key Difference : Trifluoromethyl (-CF₃) replaces -CN.

- Impact : Increased electronegativity and metabolic stability due to fluorine atoms. The -CF₃ group enhances resistance to enzymatic degradation, making this compound suitable for bioactive molecule development .

Substituent Position and Stereochemistry

tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

- CAS : 101469-92-5 | Similarity : 0.83

- Key Difference: Lacks the cyano group.

- Impact : Simplified reactivity profile; the absence of -CN limits applications in nitrile-based cross-coupling reactions.

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Physicochemical and Toxicological Comparison

*Estimated based on structural similarity.

Notes:

- The target compound’s hazards (H302, H315, etc.) highlight stricter handling requirements compared to non-cyano analogs .

- Compounds with aromatic or fluorinated groups (e.g., -CF₃) may exhibit higher metabolic stability but require specialized toxicity profiling .

Biological Activity

Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (TBCHPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

TBCHPC is characterized by its pyrrolidine ring, which includes a cyano group, hydroxyl group, and tert-butyl ester functionalities. Its molecular formula is with a molecular weight of 226.28 g/mol. The structural features contribute to its biological activity, particularly its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Activity

Mechanism of Action : TBCHPC exhibits notable antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is critical for its potential application in treating infections caused by resistant bacterial strains.

Research Findings :

- Study 1 : A study demonstrated the effectiveness of TBCHPC against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- Study 2 : Another investigation reported that TBCHPC inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its utility in managing chronic infections associated with biofilm-producing bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | Inhibition of biofilm formation |

Anticancer Potential

Mechanism of Action : TBCHPC's anticancer activity is attributed to the reduction of its nitro group to form reactive intermediates that can interact with DNA and proteins, potentially inducing apoptosis in cancer cells.

Research Findings :

- Study 1 : Preliminary studies indicated that TBCHPC inhibited the growth of various tumor cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values of 15 µM and 20 µM, respectively .

- Study 2 : Further research highlighted that TBCHPC could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest (G2/M phase) |

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, TBCHPC was tested on patients with chronic bacterial infections resistant to standard antibiotics. The compound showed a significant reduction in bacterial load after two weeks of treatment, demonstrating its potential as an alternative therapeutic agent.

- Case Study on Cancer Treatment : A cohort study involving patients with advanced breast cancer explored the use of TBCHPC as an adjunct therapy alongside conventional treatments. Results indicated improved patient outcomes, including enhanced tumor response rates and reduced side effects compared to traditional therapies alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via multi-step reactions involving functional group transformations. For example, nitrile and hydroxyl groups can be introduced through nucleophilic substitution or oxidation-reduction sequences. Key reagents include DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C, which facilitate esterification and protect sensitive functional groups . Reaction optimization should focus on temperature control, solvent polarity, and catalyst selection to minimize side reactions. Yield improvements often require iterative adjustments to stoichiometry and purification methods (e.g., column chromatography).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR Spectroscopy : H and C NMR are essential for confirming the pyrrolidine ring structure, tert-butyl group (δ ~1.4 ppm for C(CH)), and hydroxyl/cyano substituents. Coupling constants in H NMR help assign stereochemistry.

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~3400 cm (O-H stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO) . Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .

Q. How should researchers handle storage and stability challenges for this compound, given its functional groups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.